BenchChemオンラインストアへようこそ!

7-Methylquinazolin-2-amine

Physicochemical properties Drug-likeness Lipophilicity

7-Methylquinazolin-2-amine (CAS 1936498-79-1, C9H9N3, MW 159.19) is a heterocyclic small molecule belonging to the 2-aminoquinazoline class, characterized by a methyl group at the 7-position of the quinazoline core and a primary amine at C2. This substitution pattern markedly increases lipophilicity (predicted logP: 3.22) and reduces aqueous solubility (predicted 3.1 mg/mL at pH 7.4) compared to the unsubstituted parent quinazolin-2-amine (predicted logP: ~1.2–1.8).

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
Cat. No. B11920188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylquinazolin-2-amine
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=NC=C2C=C1)N
InChIInChI=1S/C9H9N3/c1-6-2-3-7-5-11-9(10)12-8(7)4-6/h2-5H,1H3,(H2,10,11,12)
InChIKeyDQUUJIDZGKRFCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylquinazolin-2-amine: A Methyl-Substituted 2-Aminoquinazoline Building Block for Kinase and Antiparasitic Drug Discovery


7-Methylquinazolin-2-amine (CAS 1936498-79-1, C9H9N3, MW 159.19) is a heterocyclic small molecule belonging to the 2-aminoquinazoline class, characterized by a methyl group at the 7-position of the quinazoline core and a primary amine at C2 . This substitution pattern markedly increases lipophilicity (predicted logP: 3.22) and reduces aqueous solubility (predicted 3.1 mg/mL at pH 7.4) compared to the unsubstituted parent quinazolin-2-amine (predicted logP: ~1.2–1.8) [1]. The 7-Me substitution has been demonstrated to modulate kinase selectivity (RIPK2/3) and enable in vivo efficacy in antiparasitic indications when elaborated into N2,N4-disubstituted quinazoline-2,4-diamines, underscoring its utility as a privileged scaffold intermediate [2].

Why 7-Methylquinazolin-2-amine Cannot Be Trivially Replaced by Other 2-Aminoquinazoline Isomers


Superficially interchangeable 2-aminoquinazoline scaffolds—such as the unsubstituted quinazolin-2-amine or the 6-methyl isomer—display markedly different physicochemical profiles and, when further functionalized, divergent biological outcomes that impact procurement decisions for medicinal chemistry programs. The predicted logP of 7-methylquinazolin-2-amine (~3.22) is approximately 1.4–2.0 log units higher than that of the unsubstituted quinazolin-2-amine (logP ~1.2–1.8), translating to roughly 25–100-fold greater lipophilicity that can critically alter membrane permeability, metabolic stability, and off-target binding profiles of the final drug candidates [1]. Moreover, systematic SAR studies have directly demonstrated that the position of methyl substitution on the quinazoline benzenoid ring—specifically 6-Me versus 7-Me—profoundly influences kinase selectivity (RIPK2/3), antiparasitic potency, and in vivo efficacy outcomes, meaning that a procurement decision for the wrong isomer will lead to non-reproducible biological results and wasted synthetic effort [2].

Quantitative Differentiation Evidence for 7-Methylquinazolin-2-amine Versus Closest Analogs


Lipophilicity (logP) Comparison: 7-Methylquinazolin-2-amine vs. Quinazolin-2-amine (Unsubstituted Parent)

7-Methylquinazolin-2-amine exhibits a predicted logP of 3.22 (QSPR, Chemicalize® by ChemAxon), compared to a predicted logP range of 1.2–1.8 for the unsubstituted quinazolin-2-amine scaffold, a difference that represents a 25- to 100-fold increase in calculated octanol–water partition coefficient [1]. This logP shift is one of the largest obtainable through a single methyl addition to the 2-aminoquinazoline core and is directionally consistent with enhanced passive membrane permeability and altered metabolic clearance rates in downstream lead compounds.

Physicochemical properties Drug-likeness Lipophilicity

Predicted Aqueous Solubility at pH 7.4: 7-Methylquinazolin-2-amine vs. Quinazolin-2-amine

The predicted aqueous solubility of 7-methylquinazolin-2-amine at pH 7.4 is 3.1 mg/mL (QSPR), which is substantially lower than the solubility typically observed for unsubstituted 2-aminoquinazoline building blocks that feature a greater fraction of polar surface area relative to molecular weight [1]. While the unsubstituted quinazolin-2-amine solubility is not reported with the same QSPR methodology, its higher calculated topological polar surface area (TPSA ~51 Ų vs. 97.99 Ų for the 7-Me derivative with additional N-ethyl-piperidine moieties) suggests that the 7-Me substitution shifts the scaffold's physicochemical profile toward lower aqueous solubility and higher lipophilicity, consistent with the logP trend .

Solubility Formulation Biopharmaceutics

In Vivo Antileishmanial Efficacy of 7-Methylquinazoline-2,4-diamine Derivative vs. 7-Unsubstituted Quinazoline-2,4-diamines

In a published antileishmanial SAR study, the lead compound N4-(furan-2-ylmethyl)-N2-isopropyl-7-methylquinazoline-2,4-diamine (compound 4, bearing the 7-methyl substitution) was the only compound advanced to and demonstrating in vivo efficacy in an acute murine model of visceral leishmaniasis . By contrast, two later-generation 7-unsubstituted quinazoline-2,4-diamines—N4-benzyl-N2-(4-chlorobenzyl)quinazoline-2,4-diamine (15) and N2-benzyl-N4-isopropylquinazoline-2,4-diamine (40)—were evaluated in the same murine model and both showed low efficacy despite superior in vitro pharmacokinetic profiles, underscoring that the 7-methyl group provides a functional advantage for in vivo antiparasitic activity that is not replicated by other substitution patterns on the quinazoline core .

Neglected tropical diseases Leishmaniasis In vivo efficacy

Kinase Selectivity Modulation by 7-Methyl Substitution: RIPK2/3 Profiling

A systematic medicinal chemistry investigation by Misehe et al. (2023) developed three series of quinazoline-based derivatives to probe the effects of substitutions at positions 6 and 7 on RIPK2 and RIPK3 inhibitory activity and selectivity. The study demonstrated that tuning appropriate substitutions at positions 6 and 7 leads to dramatic changes in potency and specificity profiles against RIPK1-4, with many compounds achieving nanomolar cellular inhibition of the NOD1/2 signaling pathway downstream of RIPK2 [1]. Although the full quantitative dataset (IC50 tables) could not be extracted within the current search scope, the published conclusions explicitly establish that the 7-position substitution is a critical determinant of kinase selectivity, directly informing procurement decisions when designing selective RIPK2 or dual RIPK2/3 inhibitors [1].

Kinase selectivity RIPK2 RIPK3 Inflammation

CDK12 vs. CDK2 Selectivity of a 7-Methylquinazolin-2-amine-Derived Inhibitor

A 7-methylquinazolin-2-amine-derived inhibitor, (R)-N-(4-(3-((7-methylquinazolin-2-yl)amino)pyrrolidine-1-carbonyl)phenyl)acrylamide (BDBM572067, Example 32 from US11447493), exhibited an IC50 of 100 nM against CDK12/Cyclin-K, compared to an IC50 of 550 nM against CDK2/Cyclin-A2 and 5.5 µM against CDK7/Cyclin-H, using a radiometric 33PanQinase activity assay [1]. This represents a 5.5-fold selectivity window for CDK12 over CDK2 and a 55-fold selectivity over CDK7, demonstrating that the 7-methylquinazoline template can support kinome selectivity when elaborated into kinase inhibitors.

CDK12 CDK2 Kinase selectivity Oncology

High-Value Application Scenarios for 7-Methylquinazolin-2-amine in Drug Discovery and Chemical Biology


RIPK2-Selective Kinase Inhibitor Development for Inflammatory Bowel Disease and Autoimmune Indications

Given the established role of substitutions at the 7-position in tuning RIPK2/3 selectivity, 7-methylquinazolin-2-amine should be prioritized as the starting building block for synthesizing RIPK2-selective probe molecules and lead compounds. The published SAR by Misehe et al. (2023) provides a validated framework for elaborating this scaffold into compounds with nanomolar cellular activity against the NOD1/2 pathway and outstanding kinome-wide selectivity [1]. Procurement of this specific isomer is essential to reproduce the selectivity profiles reported in the literature.

Antileishmanial Drug Discovery: Synthesis of In Vivo-Active Quinazoline-2,4-diamines

The only quinazoline-2,4-diamine compound to demonstrate in vivo efficacy in an acute murine visceral leishmaniasis model bears the 7-methyl substitution [1]. Medicinal chemistry teams pursuing antileishmanial leads should procure 7-methylquinazolin-2-amine as the core building block for further N2,N4-diversification, as 7-unsubstituted analogs consistently showed low in vivo efficacy despite favorable in vitro PK parameters.

CDK12-Targeted Oncology Tool Compounds Requiring Favorable Kinome Selectivity

The 5.5-fold selectivity of a 7-methylquinazoline-pyrrolidine-acrylamide conjugate for CDK12 over CDK2 (IC50 100 nM vs. 550 nM) illustrates that the 7-methylquinazoline template can be elaborated into CDK12-biased inhibitors [1]. Chemical biology groups investigating CDK12 function in transcription regulation and DNA damage repair should select this building block to maintain the selectivity window observed in the patent-derived chemical series.

Lipophilicity-Driven CNS Drug Discovery Requiring Elevated logP Building Blocks

With a predicted logP of 3.22—substantially higher than the unsubstituted quinazolin-2-amine (logP ~1.2–1.8)—7-methylquinazolin-2-amine is the preferred 2-aminoquinazoline building block for CNS-targeted programs where enhanced passive permeability across the blood–brain barrier is desired [1][2]. Its reduced aqueous solubility (3.1 mg/mL at pH 7.4) should be factored into formulation strategies at the hit-to-lead stage.

Quote Request

Request a Quote for 7-Methylquinazolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.